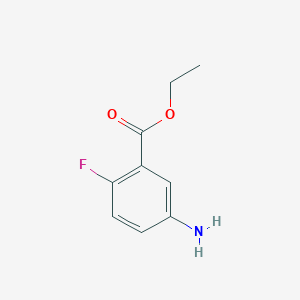

Ethyl 5-Amino-2-fluorobenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-amino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAFCORMAIIDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623299 | |

| Record name | Ethyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123207-39-6 | |

| Record name | Ethyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Amino 2 Fluorobenzoate

Established Synthetic Routes and Reaction Mechanisms

Esterification and Amination Reactions

A common and effective strategy for synthesizing Ethyl 5-Amino-2-fluorobenzoate involves a two-stage process: the formation of an amino-substituted benzoic acid followed by its esterification. The amination step is typically accomplished by the reduction of a nitro group, while the esterification converts the resulting carboxylic acid into the desired ethyl ester.

The process begins with a precursor, 2-fluoro-5-nitrobenzoic acid. The nitro group is reduced to an amine group through catalytic hydrogenation. This reaction commonly employs a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com The resulting product is 5-amino-2-fluorobenzoic acid. prepchem.com

This intermediate, 5-amino-2-fluorobenzoic acid, is then converted to this compound via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol (B145695). A strong acid, such as sulfuric acid (H₂SO₄), is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Alternatively, the esterification can be carried out using thionyl chloride (SOCl₂) in ethanol. uni-muenchen.deuni-muenchen.de In this method, thionyl chloride reacts with ethanol to form ethyl chlorosulfite and HCl in situ. The carboxylic acid is then converted to a highly reactive acyl chloride intermediate, which readily reacts with ethanol to form the final ethyl ester. This method is often advantageous as it proceeds under milder conditions and can produce higher yields. A solution of 5-amino-2-fluorobenzoic acid in ethanol is cooled, and thionyl chloride is added dropwise before the mixture is heated to reflux for several hours. uni-muenchen.deuni-muenchen.de

Table 1: Representative Esterification of 5-Amino-2-fluorobenzoic Acid

| Reactant | Reagent | Solvent | Conditions | Product |

| 5-Amino-2-fluorobenzoic acid | Thionyl chloride (SOCl₂) | Ethanol | 0 °C to reflux | This compound |

Reductive Amination Approaches

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). In principle, this could involve reacting a suitable keto-ester precursor with an ammonia (B1221849) source in the presence of a reducing agent. However, based on a review of the available literature, specific examples detailing the direct synthesis of this compound through a reductive amination approach are not prominently documented. While one patent mentions the use of this compound as a reagent in a subsequent reductive amination step to synthesize a more complex molecule, it does not describe its own synthesis by this method. googleapis.com

Palladium-Catalyzed Coupling Reactions

Multi-step Synthesis from Precursor Molecules

The most thoroughly documented methods for preparing this compound involve multi-step syntheses starting from readily available precursors.

Synthesis via 2-amino-5-fluorobenzoic acid intermediates

This is the most prevalent and well-established route. The synthesis hinges on the initial preparation of the key intermediate, 2-amino-5-fluorobenzoic acid (also known as 5-fluoroanthranilic acid), which is subsequently esterified.

There are multiple pathways to synthesize this intermediate:

Reduction of a Nitro-Precursor: As mentioned in section 2.1.1, 2-fluoro-5-nitrobenzoic acid can be hydrogenated using a palladium on charcoal catalyst to yield 5-amino-2-fluorobenzoic acid. prepchem.com A patent also describes a similar process where the corresponding ethyl ester, 5-fluoro-2-nitrobenzoic acid ethyl ester, is reduced in the presence of a platinum group metal catalyst to directly form the final product. google.com

From 4-Fluoroaniline (B128567): A more complex route starts with 4-fluoroaniline. google.com This method involves a condensation reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an N-(4-fluorophenyl)-2-(hydroxyimino) acetamide (B32628) intermediate. This is followed by a cyclization reaction in concentrated sulfuric acid to generate 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin). The final step is an oxidative cleavage of the isatin (B1672199) ring using hydrogen peroxide under alkaline conditions to yield 2-amino-5-fluorobenzoic acid. google.com

Once the 2-amino-5-fluorobenzoic acid intermediate is obtained, it is converted to the target ethyl ester using standard esterification methods as described in section 2.1.1. uni-muenchen.deuni-muenchen.de

Table 2: Synthesis of 2-Amino-5-fluorobenzoic Acid Intermediate

| Starting Material | Key Reagents | Key Intermediates | Final Product |

| 2-Fluoro-5-nitrobenzoic acid | H₂, Pd/C | - | 2-Amino-5-fluorobenzoic acid |

| 4-Fluoroaniline | 1. Chloral hydrate, Hydroxylamine HCl2. H₂SO₄3. H₂O₂, NaOH | N-(4-fluorophenyl)-2-(hydroxyimino) acetamide, 5-fluoro-1H-indole-2,3-dione | 2-Amino-5-fluorobenzoic acid |

Routes from 4-acetamido-2-fluorobenzoic acid

A synthetic pathway beginning with 4-acetamido-2-fluorobenzoic acid to produce this compound is not described in the reviewed scientific literature. Such a route would likely require deacetylation of the starting material to unmask the amino group, followed by esterification of the carboxylic acid. However, this specific multi-step sequence has not been found as a documented method for the synthesis of the title compound.

Derivations from 2-fluoro-5-nitroaniline (B1294389) Precursors

The synthesis of this compound can be strategically approached from precursors bearing the 2-fluoro-5-nitroaniline scaffold. A primary method involves the reduction of the nitro group of an appropriate precursor, namely Ethyl 2-fluoro-5-nitrobenzoate. This transformation is a common and effective way to introduce an amino group onto an aromatic ring.

The reduction is typically achieved through catalytic hydrogenation. prepchem.comlibretexts.org In a representative procedure, the nitro-containing ester is hydrogenated in a solvent like ethyl acetate (B1210297) using a palladium on charcoal (Pd/C) catalyst. prepchem.com The reaction is carried out under a hydrogen atmosphere, often in a Parr apparatus, at controlled temperature and pressure until the theoretical amount of hydrogen is consumed. prepchem.com This method is highly efficient and generally provides the desired amino compound in high yield. Alternative reducing agents, such as tin(II) chloride or iron in acidic media, are also employed for the reduction of aromatic nitro groups. libretexts.org

Esterification: Conversion of 2-fluoro-5-nitrobenzoic acid to its ethyl ester, Ethyl 2-fluoro-5-nitrobenzoate.

Reduction: Catalytic hydrogenation of Ethyl 2-fluoro-5-nitrobenzoate to yield this compound.

Preparations from other fluorinated aromatic precursors

Alternative synthetic routes to the aminobenzoate structure begin with more fundamental fluorinated aromatic precursors, such as 4-fluoroaniline. These multi-step syntheses build the target molecule through a series of functional group transformations.

One documented pathway initiates with the reaction of 4-fluoroaniline with trichloroacetyl chloride and aluminum chloride, followed by treatment with sodium methoxide (B1231860) to form methyl-2-amino-5-fluorobenzoate. nih.gov Subsequent hydrolysis of the methyl ester and re-esterification with ethanol would yield the target ethyl ester.

Another innovative method starting from 4-fluoroaniline involves a condensation reaction with chloral hydrate and hydroxylamine hydrochloride. google.com This is followed by a cyclization in concentrated sulfuric acid to produce an intermediate, 5-fluoro-1H-indole-2,3-dione. The final step is an oxidative cleavage of the indole (B1671886) ring using hydrogen peroxide under alkaline conditions to give 2-amino-5-fluorobenzoic acid, which can then be esterified to provide the final product. google.com

Advanced Synthetic Strategies and Green Chemistry Principles

Modern organic synthesis emphasizes the use of advanced strategies that align with green chemistry principles, aiming to reduce waste, energy consumption, and reaction times.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. mdpi.com The process involves the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. mdpi.comnih.gov This technique can be applied to various steps in the synthesis of this compound, particularly the esterification of the corresponding carboxylic acid. mdpi.comorganic-chemistry.org Studies on Fischer esterification have shown that microwave irradiation can shorten reaction times from hours to mere minutes. organic-chemistry.orgacs.org

Ultrasound-Assisted Synthesis

The application of ultrasound in chemical reactions, known as sonochemistry, provides activation through acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid. organic-chemistry.org This phenomenon creates localized hot spots with high temperature and pressure, enhancing mass transport and accelerating reaction rates. organic-chemistry.orgrsc.org Ultrasound has been effectively used to promote various organic transformations, including the synthesis of amines and heterocyclic compounds. nih.govrsc.org This method is particularly beneficial for heterogeneous reactions and can lead to higher yields and shorter reaction times, making it a viable green alternative for steps in the synthesis of this compound. utrgv.edu

Solvent-Free Reaction Conditions

Conducting chemical reactions without the use of volatile organic solvents is a cornerstone of green chemistry. pharmafeatures.com Solvent-free, or solid-state, reactions reduce environmental pollution, simplify product purification, and lower costs. slideshare.netrsc.org These reactions can be facilitated by grinding (mechanochemistry), heating, or by using microwave or ultrasound irradiation. rsc.orgijrpr.com For the synthesis of this compound, steps such as catalytic reductions or condensation reactions could potentially be adapted to solvent-free conditions, especially when one of the reactants is a liquid, thereby serving as the reaction medium. nih.gov

Catalytic Systems for Enhanced Efficiency

Catalysis is fundamental to efficient and sustainable chemical synthesis. The choice of catalyst can dramatically improve reaction rates, selectivity, and yields under milder conditions. In the synthesis of this compound, several catalytic systems are crucial.

Hydrogenation Catalysts: Heterogeneous catalysts like palladium on charcoal (Pd/C) are highly effective for the reduction of nitro groups. prepchem.com

Acid Catalysts: Fischer esterification is traditionally catalyzed by strong mineral acids like sulfuric acid. chemicalbook.com Greener alternatives include solid acid catalysts which can be more easily separated and recycled.

Organocatalysts: In some modern synthetic approaches, metal-free organocatalysts are employed to promote reactions, offering a more environmentally benign alternative to traditional metal-based catalysts. nih.gov

Phase Transfer Catalysis (PTC): For reactions involving immiscible reactants, PTC can be used under solvent-free conditions to facilitate the reaction and improve yields. rsc.org

The development of novel catalytic systems continues to be a major focus in chemical research, aiming to create more active, selective, and reusable catalysts for aromatic compound synthesis.

Table of Compounds

Role of Palladium Catalysts in Reduction Reactions

The conversion of the nitro group in the precursor, ethyl 5-fluoro-2-nitrobenzoate, to the amine in this compound is most commonly achieved through catalytic hydrogenation. Palladium-based catalysts are extensively utilized for this transformation due to their high efficiency and selectivity.

Palladium on carbon (Pd/C) is the most frequently employed catalyst for the reduction of aromatic nitro compounds. scirp.org The catalytic cycle involves the adsorption of hydrogen gas onto the palladium surface, followed by the transfer of hydrogen atoms to the nitro group. This process proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The porous carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing the number of active sites available for the reaction.

The general reaction is as follows:

R-NO2 + 3H2

The efficiency of the palladium catalyst can be influenced by several factors, including the particle size of the palladium, the nature of the support, and the presence of any catalyst poisons. For instance, sulfur-containing compounds can deactivate the catalyst by strongly adsorbing to the palladium surface.

| Catalyst Type | Key Features | Common Applications in Nitro Reduction |

| Palladium on Carbon (Pd/C) | High surface area, readily available, efficient for a wide range of nitro compounds. | Standard choice for the reduction of aromatic and aliphatic nitro groups. |

| Palladium(II) Acetate | Used in combination with a hydride source like polymethylhydrosiloxane (B1170920) (PMHS). | Effective for room-temperature reductions of aromatic nitro compounds. |

| Palladium Nanoparticles | High catalytic activity due to large surface-area-to-volume ratio. | Can be stabilized on various supports and show high efficiency in nitrobenzene (B124822) reduction. mdpi.com |

Application of Metal Salts in Amination Reactions

While the reduction of a nitro group is the predominant method for synthesizing this compound, alternative strategies for forming the carbon-nitrogen bond involve transition metal-catalyzed amination reactions. These methods are particularly useful for constructing arylamines from aryl halides or triflates. Although not the primary route for the target compound, understanding these reactions provides a broader context for the synthesis of aromatic amines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a strong base. The catalyst system often includes a bulky electron-rich phosphine (B1218219) ligand that facilitates the catalytic cycle. The reaction is highly versatile and tolerates a wide range of functional groups. rsc.orgrsc.org

A general scheme for the Buchwald-Hartwig amination is:

Ar-X + R2NH

The Sandmeyer reaction offers another route to introduce an amino group, albeit indirectly. This reaction involves the transformation of an aryl diazonium salt, which is generated from an aniline (B41778), into various functional groups using a copper(I) salt catalyst. wikipedia.orglscollege.ac.in For instance, an amino group can be converted to a halide, which could then potentially undergo a subsequent amination reaction. The Sandmeyer reaction itself is a method for substituting an amino group via a diazonium intermediate, rather than directly forming an amino group from a different precursor. scirp.orgwikipedia.orglscollege.ac.inscirp.orgresearchgate.net

| Reaction Name | Metal Catalyst | Typical Substrates | Key Characteristics |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines | Forms C-N bonds directly, wide substrate scope, requires a base. wikipedia.orglibretexts.org |

| Sandmeyer Reaction | Copper(I) salts | Aryl diazonium salts | Replaces a diazonium group (from an amine) with various nucleophiles. wikipedia.orglscollege.ac.in |

Optimization of Reaction Conditions and Yields

Achieving a high yield and purity of this compound requires careful optimization of the reaction conditions. The key parameters that influence the outcome of the synthesis, particularly the catalytic hydrogenation of the nitro precursor, are temperature, pressure, solvent, and reagent stoichiometry.

Temperature and Pressure Effects

In catalytic hydrogenation, temperature and pressure are critical variables. Generally, increasing the temperature and pressure leads to a higher reaction rate. However, excessively high temperatures can lead to side reactions, such as dehalogenation or decomposition of the starting material or product. For the reduction of nitroarenes, the reaction is often carried out at or slightly above room temperature. nih.gov

Hydrogen pressure is another important factor. Higher pressures increase the concentration of dissolved hydrogen in the reaction mixture, which typically accelerates the reaction rate. However, the optimal pressure will depend on the specific substrate and catalyst system. For many laboratory-scale preparations, hydrogen pressures ranging from atmospheric pressure to a few bars are sufficient.

Solvent Selection and Its Impact on Reaction Outcome

The choice of solvent can significantly affect the rate and selectivity of the hydrogenation reaction. The solvent should dissolve the starting material and be inert under the reaction conditions. For the reduction of nitro compounds, polar protic solvents are often preferred.

Commonly used solvents for the catalytic hydrogenation of nitroarenes include:

Ethanol and Methanol: These are excellent solvents for many organic compounds and are compatible with palladium catalysts. reddit.com They can also act as hydrogen donors in transfer hydrogenation reactions.

Ethyl Acetate: This is another common solvent that provides good solubility for many substrates.

Water: In some cases, particularly in industrial processes, water can be a green and effective solvent. nih.gov

The selection of the solvent can also influence the catalyst's activity and selectivity. Statistical analysis of solvent effects in nitrobenzene hydrogenation has shown that the hydrogen donor and acceptor abilities of a solvent are important factors. rsc.org

| Solvent | Properties | Impact on Hydrogenation |

| Methanol/Ethanol | Polar protic | Good solubility for substrates, commonly used. reddit.com |

| Ethyl Acetate | Moderately polar aprotic | Good solubility, common choice. |

| Water | Polar protic | Environmentally friendly, can be effective for certain systems. nih.gov |

| Tetrahydrofuran (THF) | Polar aprotic | Can be used, but may be less effective than protic solvents. msu.edu |

Reagent Stoichiometry and Addition Protocols

In catalytic hydrogenation, the stoichiometry primarily relates to the amount of catalyst and the hydrogen source. The catalyst loading is typically a small percentage by weight of the substrate. Optimizing the catalyst loading is crucial for balancing reaction time, cost, and ease of removal.

When using a chemical hydrogen donor, such as ammonium (B1175870) formate (B1220265) or sodium borohydride, the stoichiometry of the reducing agent is critical. nih.gov An excess of the reducing agent is often used to ensure complete conversion of the starting material. The protocol for adding the reagents can also be important. For example, in some cases, slow addition of the reducing agent can help to control the reaction temperature and prevent side reactions.

Purification Techniques for Synthetic Products

After the synthesis of this compound, the crude product must be purified to remove any unreacted starting materials, catalyst residues, and byproducts. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Recrystallization is a common and effective method for purifying solid organic compounds. illinois.edu This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent mixture at different temperatures. For aminobenzoate esters, common recrystallization solvents include ethanol, water, or mixtures thereof. libretexts.orgbrainly.com The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. This method is particularly useful for separating mixtures of compounds with similar polarities. For this compound, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the mobile phase.

Other purification techniques that may be employed include:

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.

Filtration: This is used to remove solid impurities, such as the palladium catalyst, from the reaction mixture.

| Purification Technique | Principle of Separation | Application for this compound |

| Recrystallization | Difference in solubility at different temperatures. | Primary method for purifying the solid product. illinois.edulibretexts.orgbrainly.com |

| Column Chromatography | Differential adsorption on a stationary phase. | Used for high-purity isolation and separation from closely related impurities. |

| Filtration | Separation of solids from liquids. | Removal of the heterogeneous palladium catalyst. |

| Distillation | Difference in boiling points. | Can be used if impurities are non-volatile. |

Column Chromatography

Column chromatography is a versatile technique for the separation and purification of individual compounds from a mixture. In the context of this compound synthesis, it is particularly useful for isolating the product from closely related impurities. The separation is based on the differential adsorption of the components of the mixture onto a stationary phase, typically silica gel, and their elution with a mobile phase.

While specific experimental details for the column chromatography of this compound are not extensively documented in publicly available literature, a general procedure can be inferred from the purification of analogous compounds and standard organic chemistry practices. The choice of eluent is crucial for achieving good separation. A common mobile phase for compounds of moderate polarity, such as this compound, is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve a retention factor (Rf) in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, which generally translates to effective separation on a column.

For a related isomer, 2-Amino-5-fluorobenzoic acid ethyl ester, a successful purification was achieved using a silica gel column with a chloroform (B151607)/methanol mixture as the eluent. The specific ratios used were 98:2 (v/v) followed by 95:5 (v/v). This suggests that a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating the desired product.

A typical procedure would involve dissolving the crude product in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the eluent mixture, and loading it onto a pre-packed silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 1: Representative Column Chromatography Parameters for Aminobenzoate Derivatives

| Parameter | Details |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Chloroform/Methanol |

| Elution Mode | Isocratic or Gradient |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

Recrystallization Methods

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle of this method is based on the differential solubility of the desired compound and the impurities in a suitable solvent or solvent system. The crude solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to be purified, and it should not react with the compound.

For aminobenzoic acid derivatives, various solvents have been employed for recrystallization. For instance, the related compound 2-amino-5-fluorobenzene has been purified by recrystallization from dimethylbenzene, while 2-amino-5-fluorobenzoic acid has been recrystallized from xylene google.com. In another example, a different ethyl aminobenzoate derivative was recrystallized from cold ethanol mdpi.com. These examples suggest that aromatic hydrocarbons or alcohols could be suitable solvents for the recrystallization of this compound.

A general recrystallization procedure involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Table 2: Potential Recrystallization Solvents for Aminobenzoate Derivatives

| Solvent | Rationale for Consideration |

| Ethanol | Effective for some ethyl aminobenzoate derivatives mdpi.com. |

| Xylene | Used for the purification of the parent acid, 2-amino-5-fluorobenzoic acid google.com. |

| Dimethylbenzene | Employed for the recrystallization of the related 2-amino-5-fluorobenzene google.com. |

| Toluene | A common solvent for recrystallization of aromatic compounds. |

Extraction and Washing Procedures

Liquid-liquid extraction is a fundamental technique used to separate a compound from a mixture based on its differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. This method is frequently employed in the workup of a reaction to isolate the crude product before further purification.

In the synthesis of this compound, an extractive workup is a standard procedure to separate the desired ester from inorganic salts and polar byproducts. Ethyl acetate is a commonly used organic solvent for extracting aminobenzoate derivatives from aqueous solutions, as demonstrated in the synthesis of 2-amino-3-fluorobenzoic acid orgsyn.org.

A typical extraction and washing procedure would follow the quenching of the reaction mixture with water. The aqueous mixture is then extracted several times with an organic solvent like ethyl acetate. The combined organic layers are then washed sequentially with different aqueous solutions to remove specific types of impurities. A wash with a dilute acid, such as 1 N hydrochloric acid, can be used to remove any unreacted basic starting materials. This is followed by a wash with a dilute base, such as a saturated sodium bicarbonate solution, to neutralize any acidic byproducts. Finally, a wash with brine (saturated sodium chloride solution) is performed to remove the bulk of the dissolved water in the organic phase and to aid in the separation of the layers.

After the washing steps, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove any residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound, which can then be further purified by column chromatography or recrystallization if necessary.

Table 3: Typical Extraction and Washing Protocol

| Step | Reagent/Solvent | Purpose |

| Extraction | Ethyl Acetate | To extract the product from the aqueous reaction mixture. |

| Acid Wash | 1 N Hydrochloric Acid (HCl) | To remove basic impurities. |

| Base Wash | Saturated Sodium Bicarbonate (NaHCO3) | To remove acidic impurities. |

| Brine Wash | Saturated Sodium Chloride (NaCl) | To remove dissolved water and improve layer separation. |

| Drying | Anhydrous Sodium Sulfate (Na2SO4) | To remove residual water from the organic phase. |

Chemical Reactivity and Derivatization of Ethyl 5 Amino 2 Fluorobenzoate

Reactions Involving the Amino Group

The amino group in Ethyl 5-Amino-2-fluorobenzoate is a primary aromatic amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, although its basicity is reduced by the electron-withdrawing effects of the ester group and the fluorine atom on the aromatic ring. This amino group is the site for a variety of important chemical reactions.

Acylation and Amidation Reactions

The amino group of this compound can readily undergo acylation to form amides. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with an acyl chloride would produce an N-acyl derivative and hydrochloric acid.

Direct amidation with carboxylic acids is also possible, often facilitated by coupling agents that activate the carboxylic acid, or by using catalysts under dehydrative conditions. Lewis acid catalysts like Nb2O5 have been shown to be effective for the direct amidation of carboxylic acids with less reactive amines.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Acyl Chloride | N-Acyl-5-amino-2-fluorobenzoate |

| This compound | Acid Anhydride | N-Acyl-5-amino-2-fluorobenzoate |

| This compound | Carboxylic Acid | N-Acyl-5-amino-2-fluorobenzoate |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid. masterorganicchemistry.combyjus.com The resulting diazonium salt, ethyl 2-fluoro-5-(N₂⁺)benzoate, is a highly versatile intermediate.

The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. masterorganicchemistry.com These reactions provide a powerful method for introducing a range of substituents onto the aromatic ring that would be difficult to introduce by other means.

Examples of Sandmeyer Reactions:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent, respectively.

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a cyano group.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution introduces a hydroxyl group.

These reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse array of substituted fluorobenzoates. scirp.org

| Starting Material | Reagents | Key Intermediate | Product Type |

| This compound | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Substituted Ethyl 2-fluorobenzoate |

| Diazonium Salt | CuCl | - | Ethyl 5-Chloro-2-fluorobenzoate |

| Diazonium Salt | CuBr | - | Ethyl 5-Bromo-2-fluorobenzoate |

| Diazonium Salt | CuCN | - | Ethyl 5-Cyano-2-fluorobenzoate |

| Diazonium Salt | H₂O, heat | - | Ethyl 2-fluoro-5-hydroxybenzoate |

Nucleophilic Substitution Reactions

While the amino group itself can act as a nucleophile, modern organic synthesis also provides methods to further functionalize this group through cross-coupling reactions, which can be viewed as a form of nucleophilic substitution. The Buchwald-Hartwig amination is a prominent example of such a transformation. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond between the amino group of this compound and an aryl halide or triflate. wikipedia.orglibretexts.org

This reaction is highly valuable for constructing more complex diarylamine structures. The general process involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates being used. libretexts.org

Formation of Schiff Bases and Related Compounds

This compound, being a primary amine, can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. nih.govchemrj.org This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. rjptonline.org

The formation of the C=N double bond in the Schiff base is a reversible process. These compounds are important intermediates in organic synthesis and can be used to prepare a variety of other nitrogen-containing compounds. For example, the imine double bond can be reduced to form a secondary amine.

Reactions Involving the Ester Group

The ethyl ester group of this compound is an electrophilic center and is susceptible to nucleophilic attack at the carbonyl carbon.

Hydrolysis to Carboxylic Acids

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-fluorobenzoic acid. This transformation can be achieved under either acidic or basic conditions. prepchem.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. nih.gov The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. A study on the closely related methyl-2-amino-5-fluorobenzoate demonstrated its successful hydrolysis to 2-amino-5-fluorobenzoic acid using lithium hydroxide. nih.gov

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺, heat | 5-Amino-2-fluorobenzoic acid |

| Base-Promoted Hydrolysis | 1. NaOH or LiOH, H₂O, heat 2. H₃O⁺ | 5-Amino-2-fluorobenzoic acid |

Transesterification Reactions

Transesterification is a fundamental process in which the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves the substitution of the ethoxy group (-OCH2CH3) with a different alkoxy group from another alcohol (R-OH). The reaction can be catalyzed by either acids or bases.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. Basic conditions, conversely, involve the deprotonation of the reacting alcohol to form a more potent alkoxide nucleophile, which then attacks the ester's carbonyl carbon. In both mechanisms, a tetrahedral intermediate is formed, which subsequently collapses to release ethanol (B145695) and form the new ester.

To drive the reaction to completion, it is often necessary to use a large excess of the new alcohol or to remove the ethanol by-product as it forms, typically through distillation. This is particularly relevant when using less volatile alcohols, as the removal of the more volatile ethanol shifts the equilibrium towards the products. A patent describing the transesterification of aminobenzoate esters highlights the potential for solid deposits of the starting material in reaction equipment if conditions are not carefully controlled, suggesting the use of an auxiliary, more volatile alcohol to create a reflux that washes down any sublimated starting material. google.comgoogle.com

| Reactant Alcohol | Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Benzyl (B1604629) Alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Excess benzyl alcohol, heat, removal of ethanol | Benzyl 5-Amino-2-fluorobenzoate |

| Methanol | Acid (e.g., HCl) or Base (e.g., NaOCH₃) | Excess methanol, heat | Mthis compound |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | Excess isopropanol, heat, removal of ethanol | Isopropyl 5-Amino-2-fluorobenzoate |

Amidation with Primary and Secondary Amines

The ethyl ester group of this compound can be converted into an amide through reaction with primary or secondary amines. This transformation, often requiring heat, involves the nucleophilic attack of the amine on the ester's carbonyl carbon. The reaction proceeds through a tetrahedral intermediate which then eliminates an ethoxide ion to form the corresponding N-substituted 5-Amino-2-fluorobenzamide.

Direct amidation of unactivated esters can be challenging and may require catalysts or harsh conditions. However, recent methodologies have demonstrated the utility of base-promoted direct amidation. For instance, studies have shown successful amidation of various esters with amines like morpholine (B109124) and piperidine (B6355638) using base catalysis in solvents like THF or even under solvent-free ball-milling conditions. chemrxiv.orgsapub.org The reactivity of the amine is crucial, with primary amines generally being more reactive than secondary amines due to reduced steric hindrance.

| Reactant Amine | Amine Type | Typical Conditions | Product |

|---|---|---|---|

| Morpholine | Secondary | Heat, Base catalyst (e.g., KOtBu) | (5-Amino-2-fluorophenyl)(morpholino)methanone |

| Benzylamine | Primary | Heat | N-Benzyl-5-amino-2-fluorobenzamide |

| Piperidine | Secondary | Heat, Base catalyst (e.g., KOtBu) | (5-Amino-2-fluorophenyl)(piperidin-1-yl)methanone |

Reactions Involving the Fluorine Atom

Influence of Fluorine on Aromatic Reactivity

The fluorine atom at the C2 position significantly modulates the reactivity of the aromatic ring through a combination of inductive and resonance effects.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609).

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic π-system. This electron donation directs incoming electrophiles to the ortho and para positions.

The net result is that fluorine is a deactivating but ortho-para directing substituent. However, the deactivation is less pronounced than with other halogens, and in some cases, substitution at the para position of fluorobenzene (B45895) can be faster than at a single position of benzene. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of fluorine activates the ring toward attack by nucleophiles.

Fluorine as a Leaving Group in Substitution Reactions

The role of fluoride (B91410) as a leaving group is highly dependent on the reaction mechanism. In aliphatic nucleophilic substitution (SN2) reactions, fluoride is a very poor leaving group due to the exceptional strength of the carbon-fluorine bond. lumenlearning.com

However, in nucleophilic aromatic substitution (SNAr), the opposite is true; fluoride is an excellent leaving group, often superior to other halogens (F > Cl > Br > I). pressbooks.pubmasterorganicchemistry.com The SNAr mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This is the slow, rate-determining step.

Loss of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. This step is fast.

Applications in Radiolabeling (e.g., 18F)

The ability of fluorine to act as a leaving group in SNAr reactions is exploited in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). The radioisotope Fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life (109.8 minutes) for medical imaging. chemicalbook.comresearchgate.net

Aromatic compounds activated towards nucleophilic substitution are common precursors for ¹⁸F-labeling. While this compound itself is not typically used as a precursor (as it already contains fluorine), structurally related compounds are central to this field. For example, precursors with a good leaving group (like a nitro or trimethylammonium group) at the 2-position could be reacted with [¹⁸F]fluoride to synthesize [¹⁸F]this compound.

More commonly, ¹⁸F-labeled fluorobenzoate derivatives are used as "prosthetic groups" or "building blocks." A prominent example is N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is synthesized via nucleophilic substitution and then used to label proteins and peptides at their amine residues for PET imaging. nih.gov

Reactions Involving the Aromatic Ring

Reactions on the aromatic ring of this compound are governed by the directing effects of its three substituents: the amino group (-NH₂), the fluorine atom (-F), and the ethyl carboxylate group (-COOEt). These reactions are typically electrophilic aromatic substitutions (EAS), such as nitration, halogenation, and sulfonation. study.com

The directing influence of each group is as follows:

-NH₂ (at C5): A strongly activating, ortho-para director. It donates electron density into the ring via a strong resonance effect.

-F (at C2): A weakly deactivating, ortho-para director. It withdraws electron density via induction but donates via resonance.

-COOEt (at C1): A deactivating, meta director. It withdraws electron density from the ring through both inductive and resonance effects.

When multiple substituents are present, the most powerfully activating group typically controls the position of substitution. In this molecule, the amino group is by far the strongest activating group and will dominate the directing effects. masterorganicchemistry.com

The directing effects are summarized below:

The -NH₂ group at C5 directs incoming electrophiles to its ortho positions (C4, C6) and its para position (C2, already substituted by -F).

The -COOEt group at C1 directs to its meta positions (C3, C5, with C5 already substituted by -NH₂).

The -F group at C2 directs to its ortho position (C3) and its para position (C5, already substituted by -NH₂).

The powerful activating and directing effect of the amino group to positions C4 and C6 is the determining factor. Therefore, electrophilic aromatic substitution is strongly predicted to occur at the C4 and C6 positions.

| Reaction | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|

| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | Ethyl 4-amino-2-fluoro-6-nitrobenzoate and Ethyl 6-amino-2-fluoro-4-nitrobenzoate |

| Bromination (Br₂, FeBr₃) | Br⁺ | Ethyl 4-amino-6-bromo-2-fluorobenzoate and Ethyl 6-amino-4-bromo-2-fluorobenzoate |

| Sulfonation (fuming H₂SO₄) | SO₃ | 4-Amino-5-(ethoxycarbonyl)-3-fluorobenzenesulfonic acid and 5-Amino-3-(ethoxycarbonyl)-4-fluorobenzenesulfonic acid |

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

The reactivity of the benzene ring in this compound towards electrophiles is influenced by the directing effects of its substituents. The amino group is a strong activating group and is ortho, para-directing. The fluorine atom is a deactivating group but is also ortho, para-directing. Conversely, the ethyl carboxylate group is a deactivating group and is meta-directing.

In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it.

The position ortho to the amino group (C-4) is activated by the amino group and not strongly deactivated by the other groups (meta to fluorine, meta to the ester).

The other ortho position (C-6) is also activated by the amino group.

The position para to the amino group is occupied by the fluorine atom.

Therefore, substitution is most likely to occur at the C-4 or C-6 positions. The specific outcome of reactions like nitration or halogenation depends on the reaction conditions and the steric hindrance presented by the existing groups.

| Reaction Type | Predicted Regioselectivity | Influencing Factors |

| Nitration | Substitution at C-4 or C-6 | The strong activating -NH₂ group directs the nitronium ion (NO₂⁺) to its ortho positions. The presence of the fluorine at C-2 sterically hinders one ortho position, making C-4 and C-6 the most probable sites. |

| Halogenation | Substitution at C-4 or C-6 | Similar to nitration, the amino group's directing effect is paramount. The choice between the C-4 and C-6 positions can be influenced by the specific halogen and catalyst used. |

Detailed experimental data on the direct nitration and halogenation of this compound is not extensively reported in readily available literature, as the compound is often used for subsequent cyclization reactions where the amino group's nucleophilicity is exploited.

Cyclization Reactions to Form Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it an excellent precursor for synthesizing fused heterocyclic systems. These reactions are fundamental in building the core structures of many pharmaceutically important molecules.

For instance, the amino group can react with various reagents to form a new ring fused to the benzene ring. This is a common strategy for constructing quinolones, pyrimidines, and other important heterocyclic scaffolds. The reaction often involves an initial reaction at the amino group, followed by an intramolecular cyclization that may or may not involve the ester group.

Synthesis of Advanced Intermediates and Building Blocks

This compound is a critical starting material for constructing more elaborate molecules that serve as key intermediates in the development of active pharmaceutical ingredients and other functional organic materials.

Precursors for Quinolone Derivatives

Fluoroquinolones are a major class of synthetic antibiotics. The synthesis of the quinolone core often utilizes fluorinated aniline (B41778) derivatives. This compound and its parent acid are valuable precursors in this context. A general approach involves the condensation of the amino group with a β-ketoester or a similar three-carbon component, followed by a high-temperature cyclization (such as the Gould-Jacobs reaction) to form the quinolone ring system. The fluorine atom at the C-2 position (which becomes the C-8 position in the quinolone ring) is a common feature in many potent quinolone antibiotics.

Building Blocks for Pyrimidine (B1678525) Derivatives

Pyrimidine rings are core components of numerous biologically active compounds. This compound can be used to construct fused pyrimidine systems, such as thiazolo[4,5-d]pyrimidines. These derivatives are recognized as potential therapeutic agents, particularly in the development of anticancer drugs. The synthesis often involves converting the starting aminobenzoate into a more complex intermediate which then undergoes cyclization to form the fused pyrimidine ring.

| Target Derivative | Synthetic Utility |

| Thiazolo[4,5-d]pyrimidine | Serves as a scaffold for potential anticancer agents. The trifluoromethyl group is often incorporated to enhance bioavailability. mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine | Used as a core structure for developing compounds with antiproliferative activity against cancer cell lines. nih.gov |

Intermediates for Indole (B1671886) and Benzofuran (B130515) Derivatives

While less common than its use in quinolone synthesis, this compound can serve as a precursor for substituted indoles and benzofurans.

Indole Derivatives: The synthesis of indole structures from this precursor is not straightforward via classical methods like the Fischer indole synthesis. However, it can be incorporated into multi-step synthetic routes. For example, the amino group can be modified and used to build the pyrrole (B145914) ring portion of the indole nucleus. The resulting functionalized indoles are investigated for various therapeutic applications, including as potential HIV-1 integrase strand transfer inhibitors. nih.gov

Benzofuran Derivatives: Benzofurans are another class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of benzofuran derivatives from this compound typically requires significant modification, as the starting material lacks the hydroxyl group commonly used for benzofuran ring closure. However, it can be used to synthesize precursors where the furan (B31954) ring is constructed through other means, and the amino and fluoro substituents are carried into the final product to modulate its biological properties.

Preparation of Amino Acid Biosynthesis Inhibitors

Inhibitors of amino acid biosynthesis are crucial targets for the development of herbicides and antimicrobial agents because these pathways are essential for the survival of plants and microorganisms but often absent in humans. nih.govnih.govumn.edu The fluorinated aromatic structure of this compound makes it a relevant building block for creating analogs of natural substrates or intermediates in these pathways. For example, derivatives of aminobenzoic acid can interfere with the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. unl.edu Anthranilate analogues, such as 5-fluoroanthranilic acid (derived from the corresponding ester), have been tested as inhibitors against Mycobacterium tuberculosis. nih.gov

| Inhibitor Class | Mechanism of Action | Relevance of Precursor |

| Aromatic Amino Acid Inhibitors | Inhibit key enzymes like EPSP synthase in the shikimate pathway. umn.eduunl.edu | The fluorinated aminobenzoate core can be used to synthesize mimics of pathway intermediates like anthranilate or chorismate. |

| Branched-Chain Amino Acid Inhibitors | Target enzymes such as acetolactate synthase (ALS). umn.eduucanr.edu | The scaffold can be elaborated into more complex heterocyclic systems known to inhibit these enzymes. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, the connectivity and chemical environment of each atom in ethyl 5-amino-2-fluorobenzoate can be mapped out.

1H NMR Analysis: Proton Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals for the aromatic protons and the protons of the ethyl ester group.

The aromatic region of the spectrum is particularly informative. The proton at the C6 position (H-6) appears as a doublet of doublets, a result of its coupling to both the adjacent fluorine atom and the proton at C4. The proton at C3 (H-3) also presents as a doublet of doublets, coupling to the fluorine atom and the proton at C4. The proton at C4 (H-4) appears as a complex multiplet due to its coupling with the protons at C3 and C6, as well as the fluorine atom. The amino group (NH₂) protons typically appear as a broad singlet.

The ethyl group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons, which are coupled to the three methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the two methylene protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H | 7.18 | dd | J = 5.5, 3.0 Hz | 1H |

| Aromatic H | 6.87 | dd | J = 9.0, 10.5 Hz | 1H |

| Aromatic H | 6.78 | ddd | J = 9.0, 7.5, 3.0 Hz | 1H |

| -NH₂ | 3.70 | br s | - | 2H |

| -OCH₂CH₃ | 4.33 | q | J = 7.0 Hz | 2H |

| -OCH₂CH₃ | 1.37 | t | J = 7.0 Hz | 3H |

13C NMR Analysis: Carbon Chemical Shifts and Fluorine Coupling

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in the molecule. The presence of a highly electronegative fluorine atom significantly influences the chemical shifts of the nearby carbon atoms, and carbon-fluorine coupling (J-CF) provides valuable structural information.

The carbon atom directly bonded to the fluorine (C-2) exhibits a large one-bond coupling constant (¹JCF), appearing as a doublet in the ¹³C NMR spectrum. The adjacent carbons (C-1 and C-3) show smaller two-bond coupling constants (²JCF), while carbons further away display even smaller long-range couplings. The carbonyl carbon of the ester group appears at a characteristic downfield shift.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| C=O | 163.7 | d, J = 3.9 Hz |

| C-F | 154.5 | d, J = 243.5 Hz |

| C-NH₂ | 147.0 | d, J = 1.6 Hz |

| Ar-C | 119.5 | d, J = 23.1 Hz |

| Ar-C | 118.8 | d, J = 7.5 Hz |

| Ar-C | 117.8 | d, J = 3.3 Hz |

| -OCH₂CH₃ | 61.5 | - |

| -OCH₂CH₃ | 14.2 | - |

19F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to analyze the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal is indicative of its electronic environment. The signal would be split into a multiplet due to coupling with the neighboring aromatic protons.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

While one-dimensional NMR provides a wealth of information, two-dimensional (2D) NMR experiments are often employed to unambiguously confirm the molecular structure.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the aromatic protons and the coupling between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular skeleton, for example, by showing a correlation from the methylene protons of the ethyl group to the carbonyl carbon.

Infrared (IR) Spectroscopy: Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

C-F stretching: A strong band in the region of 1200-1300 cm⁻¹ indicating the presence of the carbon-fluorine bond.

C-N stretching: A band typically found in the 1250-1350 cm⁻¹ region.

Aromatic C=C stretching: One or more bands in the 1450-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H stretch | 3300 - 3500 |

| Aromatic C-H | C-H stretch | ~3050 |

| Aliphatic C-H | C-H stretch | ~2980 |

| Ester (C=O) | C=O stretch | ~1710 |

| Aromatic Ring | C=C stretch | ~1620, 1520 |

| Aryl-F | C-F stretch | ~1250 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (183.18 g/mol ). Often, under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is observed at m/z 184.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass, which can be used to determine the elemental formula of the molecule with high confidence. The experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the chemical formula C₉H₁₀FNO₂.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| [M+H]⁺ (m/z) | 184 |

| Calculated Exact Mass | 183.06956 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the conjugated systems and chromophores present in the molecule.

For a definitive analysis, experimental determination of the UV-Vis spectrum in a suitable solvent would be required. The resulting data would be presented as follows:

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

| Ethanol (B145695) | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

| Dichloromethane (B109758) | Data not available | Data not available | Data not available |

X-ray Diffraction Analysis: Single Crystal Structures

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information of a molecule, including bond lengths, bond angles, and crystal packing. This technique is indispensable for confirming the connectivity of atoms and the stereochemistry of a compound.

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. The synthesis of this compound has been mentioned in research concerning the development of subtype-selective Sirt5 inhibitors, but the crystallographic data was not provided.

Should a single crystal of sufficient quality be grown, the analysis would yield precise crystallographic parameters. These parameters would be tabulated to provide a complete structural description of the compound in the solid state.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₀FNO₂ |

| Formula Weight | 183.18 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

In the context of the synthesis of this compound, which has been documented in doctoral research, it is noted that analytical departments were acknowledged for performing elemental analysis. This indicates that such data likely exists within internal research records.

The theoretical elemental composition of this compound (C₉H₁₀FNO₂) can be calculated from its molecular formula. The experimental values obtained from CHN analysis should closely match these theoretical percentages to confirm the identity and purity of the compound.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 59.01 | Data not available |

| Hydrogen (H) | 5.50 | Data not available |

| Nitrogen (N) | 7.65 | Data not available |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, electronic properties, and spectroscopic parameters.

The first step in a DFT study is typically the geometry optimization of the molecule. This process finds the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For a molecule like Ethyl 5-Amino-2-fluorobenzoate, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

The following table presents hypothetical DFT-calculated geometric and electronic parameters for this compound, based on typical values for similar aromatic compounds.

| Parameter | Value |

| Total Energy (Hartree) | -633.12345 |

| HOMO Energy (eV) | -5.87 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.64 |

| Dipole Moment (Debye) | 3.45 |

DFT calculations are also a reliable tool for predicting various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the corresponding atoms in the molecule. Similarly, the calculation of infrared (IR) vibrational frequencies can be used to predict the appearance of an IR spectrum. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. Studies on related compounds, such as 2-amino-5-fluorobenzoic acid, have demonstrated good agreement between DFT-calculated and experimentally recorded FT-IR and Raman spectra.

Below is a table of hypothetical predicted vs. experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (ppm, aromatic) | 7.1-7.8 | 7.0-7.7 |

| 13C NMR (ppm, carbonyl) | 165 | 166 |

| IR Frequency (cm-1, C=O stretch) | 1710 | 1705 |

| IR Frequency (cm-1, N-H stretch) | 3400, 3300 | 3410, 3295 |

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target. For this compound, molecular docking studies could be employed to explore its potential as an inhibitor of various enzymes or a ligand for different receptors.

For example, based on studies of other aminobenzoic acid derivatives, potential protein targets for this compound could include acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease researchgate.net. The docking simulations would predict the binding affinity, typically expressed as a binding energy or docking score, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.

The following table provides hypothetical molecular docking results of this compound with a potential protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Acetylcholinesterase | -8.5 | TYR121, TRP279, PHE330 |

| Butyrylcholinesterase | -7.9 | TRP82, TYR332, HIS438 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) and the experimentally determined activity of a series of compounds.

For a class of compounds including this compound, a QSAR model could be developed to predict their activity against a particular biological target. For instance, QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity can be correlated with properties like hydrophobicity, molar refractivity, and aromaticity nih.gov. A statistically significant QSAR model can be a valuable tool for designing new, more potent analogues by predicting their activity before they are synthesized.

Below is an example of a hypothetical QSAR model for a series of aminobenzoate derivatives.

| Descriptor | Coefficient |

| LogP (Hydrophobicity) | 0.45 |

| Molar Refractivity | 0.21 |

| Dipole Moment | -0.15 |

| Model Statistics | |

| R2 | 0.85 |

| Q2 | 0.72 |

Conformational Analysis and Energy Landscapes

Molecules that are not rigid can exist in multiple spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformations and the energy barriers between them. For this compound, the rotation around the single bonds, particularly the C-O bond of the ester group and the C-N bond of the amino group, will lead to different conformers.

Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers and to construct a potential energy landscape. This landscape provides a visual representation of the energy of the molecule as a function of its geometry, with valleys corresponding to stable conformers and peaks representing the energy barriers for interconversion. Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. Studies on substituted phenylbenzoates have shown that these molecules can be quite flexible, with several conformations having similar energy levels scispace.com.

The following table presents hypothetical data from a conformational analysis of this compound.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178° | 0.0 |

| 2 | -15° | 1.2 |

| 3 | 85° | 3.5 |

Prediction of Reactivity and Reaction Pathways

Computational chemistry can also be used to predict the reactivity of a molecule and to explore potential reaction pathways. Reactivity descriptors, derived from DFT calculations, such as the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Fukui functions, can identify the most reactive sites in a molecule. For example, the MEP map can visualize the electron-rich and electron-deficient regions of this compound, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, computational methods can be used to model entire reaction mechanisms, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction rates, providing valuable insights into the feasibility of a particular reaction. For instance, the hydrolysis of the ester group in this compound could be computationally studied to understand its stability under different conditions beilstein-journals.org.

The table below lists some hypothetical calculated reactivity descriptors for this compound.

| Reactivity Descriptor | Value/Prediction |

| Ionization Potential (eV) | 8.1 |

| Electron Affinity (eV) | 0.5 |

| Most Nucleophilic Site | Amino Group (Nitrogen) |

| Most Electrophilic Site | Carbonyl Carbon (Ester) |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate and Precursor

Ethyl 5-amino-2-fluorobenzoate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its reactive amino and ester groups, combined with the electronic effects of the fluorine atom, allow for diverse chemical modifications, making it a versatile starting material for complex molecular architectures. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of the final drug molecule, which are desirable properties in drug design.

This compound is a key precursor in the production of a variety of active pharmaceutical ingredients (APIs). For instance, it is utilized in the synthesis of compounds that are investigated for their potential as anticancer and anti-inflammatory agents. The strategic placement of the amino and fluoro substituents on the benzoate (B1203000) ring provides a scaffold that can be readily elaborated into more complex heterocyclic systems, which are common motifs in many drug molecules.

Synthesis of Biologically Active Molecules

The structural features of this compound make it an ideal starting point for the synthesis of a range of biologically active molecules. The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This versatility has been exploited in the development of several classes of therapeutic agents.

This compound has been employed in the synthesis of novel antimicrobial and antibacterial agents. Researchers have used this compound as a scaffold to create derivatives with potent activity against various bacterial strains. For example, it can be a starting material for the synthesis of compounds that inhibit essential bacterial enzymes or disrupt bacterial cell wall synthesis. The incorporation of the fluoro-substituent is often a key strategy to enhance the antibacterial efficacy and pharmacokinetic profile of the synthesized molecules.

In the realm of oncology, this compound has shown promise as a precursor for the development of new anticancer drugs. Its derivatives have been investigated for their ability to target various mechanisms involved in cancer progression. For instance, it has been used to synthesize compounds that act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.

One notable application is in the synthesis of 2-aminobenzothiazole (B30445) derivatives, a class of compounds known for their antitumor properties. These derivatives have been shown to inhibit enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to its regression. nih.gov

Table 1: Examples of Anticancer Agent Classes Synthesized from this compound Derivatives

| Anticancer Agent Class | Mechanism of Action |

| 2-Aminobenzothiazole Derivatives | Inhibition of protein kinases like VEGFR-2, disrupting tumor angiogenesis. nih.gov |

| Thiazole (B1198619) Derivatives | Induction of apoptosis and inhibition of cell proliferation in cancer cell lines. |

| Aminobenzylnaphthols | Cytotoxic and proapoptotic properties in cancer cell lines. mdpi.com |

Anti-inflammatory Agents

The scaffold of this compound has also been utilized to create novel anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, and there is a continuous search for new and effective anti-inflammatory drugs. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit key inflammatory pathways. For example, it can be a building block for molecules that target cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. mdpi.com

This compound is a valuable precursor for the synthesis of various enzyme inhibitors. A significant example is its use in the development of peptide deformylase (PDF) inhibitors. PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized proteins. nih.gov Since this process is crucial for bacterial survival and is absent in humans, PDF is an attractive target for the development of novel antibacterial drugs. nih.gov The unique structural features of this compound allow for the design of potent and selective PDF inhibitors.

Another important application of this compound is in the synthesis of compounds that target amino acid biosynthesis pathways in pathogens. Many microorganisms can synthesize their own amino acids, a process that is often essential for their survival, especially within a host organism. nih.gov By inhibiting key enzymes in these pathways, it is possible to starve the pathogen of essential nutrients and thereby inhibit its growth. This compound can serve as a starting material for the synthesis of analogs of natural substrates or intermediates of these pathways, which can act as competitive inhibitors of the enzymes involved. For example, it can be used to create inhibitors of enzymes in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria and plants but is absent in humans. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations Related to Fluorine Substitution

The introduction of fluorine into pharmaceutical compounds is a widely utilized strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets. nih.govproquest.com